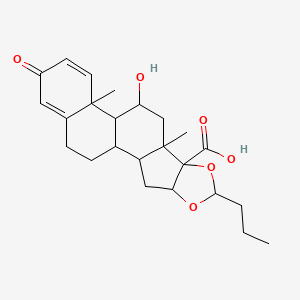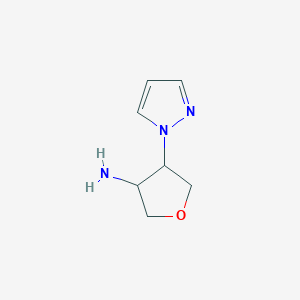![molecular formula C23H32O7 B12312452 methyl 6-acetyloxy-1,4a-dihydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate](/img/structure/B12312452.png)
methyl 6-acetyloxy-1,4a-dihydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Caesalpine A is a bioactive compound derived from the genus Caesalpinia, which belongs to the family Fabaceae. This genus is known for its diverse range of species that produce various secondary metabolites with significant biological activities. Caesalpine A has garnered attention due to its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Caesalpine A typically involves the extraction of raw materials from plants of the Caesalpinia genus. One common method is high-performance countercurrent chromatography (HPCCC), which is used to isolate and purify the compound from plant extracts. The optimal solvent system for HPCCC separation is chloroform-methanol-water (4:3:2, v/v/v), with a separation temperature of 25°C and a flow rate of 10 mL/min .
Industrial Production Methods
Industrial production of Caesalpine A involves large-scale extraction and purification processes. Techniques such as high-speed countercurrent chromatography (HSCCC) and centrifugal partition chromatography (CPC) are employed to ensure high purity and yield of the compound. These methods are advantageous due to their low solvent consumption and high recovery rates .
Análisis De Reacciones Químicas
Types of Reactions
Caesalpine A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to synthesize derivatives with improved properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and alkyl halides.
Major Products Formed
The major products formed from these reactions include various derivatives of Caesalpine A, which may exhibit enhanced pharmacological activities. For example, oxidation can lead to the formation of more potent antioxidant compounds .
Aplicaciones Científicas De Investigación
Caesalpine A has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing novel compounds with potential therapeutic benefits.
Biology: Studied for its role in modulating biological pathways and its effects on cellular processes.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes, varnishes, and other industrial products due to its chemical stability and bioactivity
Mecanismo De Acción
The mechanism of action of Caesalpine A involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways related to inflammation, oxidative stress, and cell proliferation. For instance, it can inhibit the activity of pro-inflammatory enzymes and reduce the production of reactive oxygen species, thereby exerting anti-inflammatory and antioxidant effects .
Comparación Con Compuestos Similares
Similar Compounds
Brazilin: Another compound derived from Caesalpinia sappan, known for its red color and similar pharmacological properties.
Brazilein: A derivative of brazilin with enhanced antioxidant and anticancer activities.
Sappan Chalcone: Exhibits anti-inflammatory and antimicrobial properties.
Uniqueness of Caesalpine A
Caesalpine A stands out due to its unique chemical structure and its broad spectrum of biological activities. Unlike brazilin and brazilein, which are primarily known for their coloring properties, Caesalpine A has shown significant potential in therapeutic applications, particularly in the treatment of inflammatory and oxidative stress-related conditions .
Propiedades
Fórmula molecular |
C23H32O7 |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
methyl 6-acetyloxy-1,4a-dihydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate |
InChI |
InChI=1S/C23H32O7/c1-12(24)30-16-11-23(27)21(2,3)8-6-17(25)22(23,4)14-10-15-13(7-9-29-15)18(19(14)16)20(26)28-5/h7,9,14,16-19,25,27H,6,8,10-11H2,1-5H3 |
Clave InChI |
UQNOSWRXLARWGA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CC2(C(CCC(C2(C3C1C(C4=C(C3)OC=C4)C(=O)OC)C)O)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3a,5a,7a,8,13a-Pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-11b-yl)methanol](/img/structure/B12312383.png)



![Chloromethyl 17-ethoxycarbonyloxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B12312405.png)
![N2-Fmoc-N6-[(propargyloxy)carbonyl]-L-lysine](/img/structure/B12312409.png)
![2-[5-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl]acetic acid](/img/structure/B12312410.png)
![(2R,3S,4R,5R,6S)-5-amino-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy}-2-(hydroxymethyl)oxane-3,4-diol trihydrochloride](/img/structure/B12312412.png)



![6-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B12312447.png)
![3-Azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B12312450.png)

